molecular formula C12H14N2O2 B1370928 3-Methoxy-4-(morpholin-4-yl)benzonitrile CAS No. 1207541-00-1

3-Methoxy-4-(morpholin-4-yl)benzonitrile

Cat. No. B1370928
CAS RN: 1207541-00-1
M. Wt: 218.25 g/mol
InChI Key: RFGATKXIMXTDLP-UHFFFAOYSA-N
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Description

“3-Methoxy-4-(morpholin-4-yl)benzonitrile” is a chemical compound with the molecular formula C12H14N2O2 . It has a molecular weight of 218.26 .


Molecular Structure Analysis

The InChI code for “3-Methoxy-4-(morpholin-4-yl)benzonitrile” is 1S/C12H14N2O2/c1-15-12-8-10(9-13)2-3-11(12)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Pharmaceutical Research

This compound, with the CAS number 1207541-00-1, is often used in the development of pharmaceuticals due to its morpholine moiety, which is a common feature in drug molecules. It may serve as a precursor in synthesizing potential therapeutic agents, particularly in the realm of central nervous system disorders where morpholine derivatives are valued for their bioactivity .

Material Science

In material science, this chemical can be utilized in the synthesis of novel organic compounds that could be used as intermediates for creating advanced materials. These materials might have applications in creating new types of polymers or coatings that require specific molecular structures for enhanced properties .

Chemical Synthesis

As a building block in organic synthesis, 3-Methoxy-4-(morpholin-4-yl)benzonitrile is valuable for constructing complex molecules. Its methoxy and benzonitrile groups make it a versatile reagent for various chemical reactions, including cross-coupling reactions that form carbon-carbon bonds .

Chromatography

This compound could be used in chromatography as a standard or reference compound due to its unique structure. It can help in the calibration of equipment or in the development of new chromatographic methods, especially in high-performance liquid chromatography (HPLC) .

Analytical Chemistry

In analytical chemistry, it can be employed as a reagent for developing new analytical methods. Its distinct chemical properties allow it to react selectively with certain analytes, which can be useful in the detection and quantification of various substances .

Life Sciences

Within life sciences, this compound might be used in molecular biology or biochemistry research as a molecular probe. It could interact with biological macromolecules, aiding in the study of biological processes or in the search for new biological targets .

Neuroscience Research

Given its morpholine component, this compound could be of particular interest in neuroscience research. Morpholine derivatives are known to cross the blood-brain barrier, and thus, this compound could be used in the development of neuroactive drugs or as a tracer in neuroimaging studies .

Environmental Science

In environmental science, this compound could be used to study degradation processes or as a model compound in the assessment of environmental pollutants. Its stability and reactivity could provide insights into the behavior of similar organic compounds in the environment .

Safety and Hazards

The safety and hazards of “3-Methoxy-4-(morpholin-4-yl)benzonitrile” are not specified in the available data .

properties

IUPAC Name

3-methoxy-4-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-15-12-8-10(9-13)2-3-11(12)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGATKXIMXTDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(morpholin-4-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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